4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17863381
InChI: InChI=1S/C10H15N3/c1-10(7-2-3-7)9-8(4-5-13-10)11-6-12-9/h6-7,13H,2-5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol

4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

CAS No.:

Cat. No.: VC17863381

Molecular Formula: C10H15N3

Molecular Weight: 177.25 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine -

Specification

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
IUPAC Name 4-cyclopropyl-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Standard InChI InChI=1S/C10H15N3/c1-10(7-2-3-7)9-8(4-5-13-10)11-6-12-9/h6-7,13H,2-5H2,1H3,(H,11,12)
Standard InChI Key AJAQUABCSJHXRS-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(CCN1)NC=N2)C3CC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a bicyclic framework where an imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The numbering system for the imidazo[4,5-c]pyridine scaffold places the bridgehead nitrogen at position 1, with the cyclopropyl and methyl groups both attached to position 4 of the pyridine ring. This substitution pattern introduces steric and electronic effects that influence its reactivity and interactions with biological targets.

The cyclopropyl group, a three-membered saturated ring, confers rigidity and unique bond angles, which may enhance binding affinity to hydrophobic pockets in enzymes or receptors. Meanwhile, the methyl group at position 4 contributes to steric stabilization and modulates electron density across the aromatic system.

Key Structural Data

PropertyValue
Molecular FormulaC₁₀H₁₅N₃
Molecular Weight177.25 g/mol
IUPAC Name4-Cyclopropyl-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Canonical SMILESCC1(C2=C(CCN1)NC=N2)C3CC3
Topological Polar Surface41.2 Ų

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 4-cyclopropyl-4-methyl-imidazo[4,5-c]pyridine typically involves a cyclocondensation reaction between a suitably functionalized diamine and a carbonyl precursor. One reported method utilizes 4-cyclopropyl-4-methylpiperidine-2,3-diamine and glyoxal under acidic conditions, catalyzed by acetic acid at elevated temperatures (80–100°C). The reaction proceeds via formation of the imidazole ring, followed by aromatization of the pyridine moiety. Industrial-scale production often employs continuous flow reactors to enhance yield (reported up to 68%) and purity.

Optimization Challenges

  • Regioselectivity: Competing pathways may yield isomeric byproducts (e.g., imidazo[4,5-b]pyridines), necessitating precise control of reaction conditions .

  • Purification: Chromatographic techniques (e.g., flash chromatography) or recrystallization from ethanol/water mixtures are required to isolate the target compound.

Analytical Validation

Modern spectroscopic and chromatographic methods ensure structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) reveals characteristic signals at δ 1.05–1.15 (cyclopropyl protons), δ 1.45 (methyl group), and δ 3.20–3.80 (pyridine and imidazole protons).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95%.

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 177.25 [M+H]⁺.

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound demonstrates inhibitory activity against pro-inflammatory kinases such as JAK3 and IRAK4, with IC₅₀ values in the low micromolar range (e.g., 2.3 µM for JAK3). Molecular docking studies suggest that the cyclopropyl group engages in hydrophobic interactions with the kinase’s ATP-binding pocket, while the methyl group stabilizes the adjacent hydrophobic subpocket.

Anti-Inflammatory Effects

In murine macrophage models, the compound reduced LPS-induced TNF-α secretion by 58% at 10 µM, comparable to dexamethasone. This activity is attributed to suppression of NF-κB signaling, likely through kinase-mediated phosphorylation blockade.

Comparative Analysis of Structural Analogs

To contextualize its uniqueness, the compound is compared to related imidazo[4,5-c]pyridine derivatives:

Compound NameMolecular FormulaKey ModificationsBiological Activity
4-Methyl-4-(1-methylcyclopropyl)-imidazo[4,5-c]pyridineC₁₁H₁₇N₃1-Methylcyclopropyl substituentEnhanced JAK3 selectivity (IC₅₀ = 1.8 µM)
4-Propyl-4-cyclopropyl-imidazo[4,5-c]pyridineC₁₂H₁₉N₃Propyl vs. methyl groupIncreased lipophilicity (logP = 2.7)
Methyl imidazo[4,5-c]pyridine-6-carboxylateC₉H₁₁N₃O₂Carboxylate ester at position 6Solubility enhancement (aqueous solubility = 12 mg/mL)

The cyclopropyl-methyl substitution in the target compound balances steric bulk and hydrophobicity, optimizing both binding affinity and metabolic stability relative to analogs.

Applications in Drug Development

Central Nervous System Disorders

The compound’s neuroprotective effects and ability to cross the blood-brain barrier (predicted logBB = 0.45) make it a candidate for treating Alzheimer’s disease and ischemic stroke.

Oncology

Preliminary screens show antiproliferative activity against triple-negative breast cancer cells (MDA-MB-231, GI₅₀ = 15 µM). Synergy with paclitaxel (combination index = 0.82) suggests potential as an adjuvant therapy.

Agrochemistry

Derivatives have been explored as fungicides against Fusarium oxysporum (EC₅₀ = 8.2 ppm), though this application remains secondary to biomedical uses.

Future Directions and Challenges

Synthesis Optimization

  • Develop enantioselective routes to access chiral derivatives .

  • Explore microwave-assisted synthesis to reduce reaction times .

Pharmacological Studies

  • Conduct in vivo pharmacokinetic studies to assess bioavailability and half-life.

  • Evaluate chronic toxicity in rodent models.

Structural Diversification

  • Introduce polar substituents (e.g., hydroxyl, amine) to improve solubility.

  • Explore hybrid scaffolds combining imidazo[4,5-c]pyridine with pharmacophores from known drugs.

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